5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Overview
Description
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a piperidinyl group, and a benzothiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves multi-step organic reactionsThe final step involves the formation of the benzothiazole ring under controlled conditions, often requiring the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar structure but differs in the presence of an isoindoline ring instead of a benzothiazole ring.
4-Bromo-N-(2,6-dioxo-3-piperidyl)phthalimide: Another structurally related compound with a phthalimide group.
Uniqueness
The uniqueness of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound features a unique structural composition that includes a benzothiazole core and a piperidine derivative, which are known to contribute to various pharmacological effects.
The molecular formula of this compound is C13H9BrN2O4, with a molecular weight of approximately 388.27 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity. The compound's structure suggests possible interactions with various biological targets due to its functional groups.
Property | Value |
---|---|
Molecular Formula | C13H9BrN2O4 |
Molecular Weight | 388.27 g/mol |
CAS Number | 26166-92-7 |
Chemical Structure | Chemical Structure |
Biological Activity
The biological activity of this compound is promising due to the presence of both benzothiazole and piperidine moieties. Compounds containing these structures have been reported to exhibit various pharmacological effects including:
- Anticancer Activity : The isoindoline structure is known for its significant activity against certain types of cancer cells.
- Anti-inflammatory Effects : Similar compounds have demonstrated potential in inhibiting enzymes involved in inflammatory pathways.
- Analgesic Properties : Research indicates that benzothiazole derivatives can serve as dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), leading to pain relief without the side effects commonly associated with traditional analgesics.
Case Studies
- Inhibition Studies : A study exploring structure-activity relationships (SAR) for benzothiazole derivatives highlighted their potential as dual sEH/FAAH inhibitors. These inhibitors were shown to alleviate pain in animal models without affecting normal locomotor behavior, indicating a favorable safety profile .
- Cancer Cell Line Testing : In vitro assays have demonstrated that compounds similar to 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the benzothiazole moiety interacts with specific molecular targets involved in cell signaling pathways related to inflammation and cancer progression.
Properties
Molecular Formula |
C12H9BrN2O5S |
---|---|
Molecular Weight |
373.18 g/mol |
IUPAC Name |
3-(5-bromo-1,1,3-trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H9BrN2O5S/c13-6-1-3-9-7(5-6)12(18)15(21(9,19)20)8-2-4-10(16)14-11(8)17/h1,3,5,8H,2,4H2,(H,14,16,17) |
InChI Key |
SUAXPGDUFICLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(S2(=O)=O)C=CC(=C3)Br |
Origin of Product |
United States |
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